

# Head-to-Head Comparison: CPL304110 vs. Futibatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two prominent inhibitors, **CPL304110** and futibatinib, have emerged as significant contenders. This guide provides a detailed, data-supported comparison of their performance, experimental validation, and mechanisms of action to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.

Note: Direct head-to-head clinical trial data for **CPL304110** and futibatinib is not yet publicly available. This comparison is based on a synthesis of published preclinical and clinical data for each compound.

At a Glance: Key Differences



| Feature              | CPL304110                                                                                                      | Futibatinib                                                                                                                                                           |
|----------------------|----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target Profile       | Potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3]                                            | Irreversible inhibitor of FGFR1,<br>FGFR2, FGFR3, and FGFR4.<br>[1][4]                                                                                                |
| Binding Mechanism    | Exhibits a distinctive binding profile with lower dissociation rates for FGFR1 and FGFR3 compared to FGFR2.[5] | Forms a covalent and irreversible bond with a conserved cysteine residue in the FGFR kinase domain.[1][6]                                                             |
| Clinical Development | Currently in Phase I/II clinical trials.[2][7]                                                                 | FDA-approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[8] |

## **Mechanism of Action and Signaling Pathway**

Both **CPL304110** and futibatinib target the FGFR signaling pathway, which, when dysregulated, can drive tumor cell proliferation, survival, migration, and angiogenesis. However, their specificities and binding mechanisms differ.

**CPL304110** is a potent and selective inhibitor of FGFR1, 2, and 3.[1][2][3] Futibatinib is a novel, irreversible inhibitor of all four FGFR isoforms (FGFR1-4).[1][4] This irreversible binding of futibatinib to the ATP-binding pocket of the FGFR kinase domain provides sustained inhibition.[1][6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both compounds.





Click to download full resolution via product page

Caption: FGFR signaling pathway and points of inhibition.



# Preclinical Performance: In Vitro Data Kinase Inhibition

Both **CPL304110** and futibatinib have demonstrated potent inhibition of their target FGFRs in biochemical assays.

| Compound    | FGFR1 IC₅o<br>(nM) | FGFR2 IC50<br>(nM) | FGFR3 IC₅o<br>(nM) | FGFR4 IC₅o<br>(nM) |
|-------------|--------------------|--------------------|--------------------|--------------------|
| CPL304110   | 4.08[9]            | 1.44[9]            | 10.55[9]           | Not reported       |
| Futibatinib | 1.8[4][10]         | 1.4[4][10]         | 1.6[4][10]         | 3.7[4][10]         |

Futibatinib shows potent inhibition across all four FGFR isoforms, while **CPL304110**'s primary activity is against FGFR1, 2, and 3.

#### **Cell Proliferation**

In cellular assays, both compounds have shown potent anti-proliferative activity in cancer cell lines with FGFR aberrations.

| Compound             | Cell Line              | FGFR Aberration     | Glso/ICso (μM) |
|----------------------|------------------------|---------------------|----------------|
| CPL304110            | SNU-16 (Gastric)       | FGFR2 Amplification | 0.084[9]       |
| RT-112 (Bladder)     | FGFR3 Fusion           | 0.148[9]            |                |
| AN3-CA (Endometrial) | FGFR2 Mutation         | 0.393[9]            |                |
| Futibatinib          | OCUM-2MD3<br>(Gastric) | FGFR2 Amplification | 0.012[4]       |
| MFM-223 (Breast)     | FGFR2 Amplification    | 0.018[4]            |                |
| RT-112/84 (Bladder)  | FGFR3 Fusion           | 0.038[4]            |                |

## **Preclinical Performance: In Vivo Data**



Both **CPL304110** and futibatinib have demonstrated significant anti-tumor efficacy in xenograft models of human cancers with FGFR alterations.

| Compound                     | Xenograft<br>Model       | FGFR<br>Aberration           | Dosing                                                | Outcome                                               |
|------------------------------|--------------------------|------------------------------|-------------------------------------------------------|-------------------------------------------------------|
| CPL304110                    | GA1224 (Gastric<br>PDTX) | FGFR2<br>Amplification       | 25, 50, 100<br>mg/kg, PO, QD                          | Dose-dependent tumor growth inhibition.[11]           |
| LU6429 (NSCLC<br>PDTX)       | FGFR2<br>Amplification   | 25, 50, 100<br>mg/kg, PO, QD | Dose-dependent tumor growth inhibition.[11]           |                                                       |
| Futibatinib                  | OCUM-2MD3<br>(Gastric)   | FGFR2<br>Amplification       | 10, 30, 100<br>mg/kg, PO, QD                          | Significant dose-<br>dependent tumor<br>reduction.[4] |
| MFM-223<br>(Breast)          | FGFR2<br>Amplification   | 3, 10, 30 mg/kg,<br>PO, QD   | Significant dose-<br>dependent tumor<br>reduction.[4] |                                                       |
| KMS-11 (Multiple<br>Myeloma) | FGFR3<br>Translocation   | 30, 100 mg/kg,<br>PO, QD     | Significant dose-<br>dependent tumor<br>reduction.[4] | -                                                     |

# **Clinical Efficacy and Safety**

Futibatinib has undergone more extensive clinical evaluation, leading to its FDA approval. **CPL304110** is in the earlier stages of clinical development.

### Futibatinib (FOENIX-CCA2 Phase II Study)

In the pivotal Phase II FOENIX-CCA2 study of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, futibatinib demonstrated the following efficacy:[12]



| Efficacy Endpoint                      | Result          |
|----------------------------------------|-----------------|
| Objective Response Rate (ORR)          | 42%[13]         |
| Median Duration of Response (DOR)      | 9.7 months[13]  |
| Median Progression-Free Survival (PFS) | 9.0 months[12]  |
| Median Overall Survival (OS)           | 21.7 months[12] |

The most common treatment-related adverse events of any grade were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[13]

### CPL304110 (Phase IA Study)

Preliminary results from a Phase IA trial of **CPL304110** in patients with advanced solid tumors showed promising anti-tumor activity.[14]

| Efficacy Endpoint                     | Result                               |
|---------------------------------------|--------------------------------------|
| Partial Response                      | 3 out of 21 patients (14.3% ORR)[14] |
| Stable Disease                        | 10 out of 21 patients[14]            |
| ORR in patients with FGFR aberrations | 50.0%[14]                            |

The most common treatment-related adverse events included ocular toxicity, anemia, dry eyes, and dry mouth.[14]

# **Experimental Protocols**

Detailed methodologies for the key experiments are summarized below.

# **Kinase Inhibition Assay**





Click to download full resolution via product page

Caption: General workflow for kinase inhibition assays.

For **CPL304110**, inhibitory activity was evaluated using the ADP-Glo assay.[9] For futibatinib, a similar method quantifying peptide substrate phosphorylation via an off-chip mobility shift assay was used.[15]

#### **Cell Proliferation Assay**





Click to download full resolution via product page

Caption: General workflow for cell proliferation assays.

Both studies for **CPL304110** and futibatinib utilized luminescence-based assays (ATPlite and CellTiter-Glo, respectively) to determine cell viability after a 72-hour incubation with the inhibitors.[9][15]

#### In Vivo Xenograft Studies



Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.



For **CPL304110**, patient-derived tumor xenograft (PDTX) models were used.[9] Futibatinib studies utilized both cell line-derived and patient-derived xenograft models.[4][6]

#### Conclusion

**CPL304110** and futibatinib are both potent FGFR inhibitors with distinct characteristics that may render them suitable for different clinical scenarios. Futibatinib's irreversible, pan-FGFR inhibition and established clinical efficacy and safety profile in cholangiocarcinoma position it as a key therapeutic option. **CPL304110**'s selectivity for FGFR1-3 and promising early-phase clinical data suggest it may offer a differentiated profile. The results of ongoing and future clinical trials, particularly any direct comparative studies, will be crucial in further defining the relative therapeutic value of these two agents in the treatment of FGFR-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. celonpharma.com [celonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer -



PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]
- 11. celonpharma.com [celonpharma.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising results for an FGFR 1-3 inhibitor in cancer [dailyreporter.esmo.org]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: CPL304110 vs. Futibatinib in FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#head-to-head-comparison-of-cpl304110-and-futibatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com